molecular formula C24H25ClN4O2S B12333117 tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate

tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate

Cat. No.: B12333117
M. Wt: 469.0 g/mol
InChI Key: KPSCPLQTJGGFIJ-SFHVURJKSA-N
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Description

tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution or addition reactions.

    Formation of the tert-butyl ester: This step often involves esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate: can be compared with other piperidine carboxylates and thieno[3,2-c]pyridine derivatives.

    Similar compounds: this compound, this compound.

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the presence of the thieno[3,2-c]pyridine core and the tert-butyl ester group. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25ClN4O2S

Molecular Weight

469.0 g/mol

IUPAC Name

tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C24H25ClN4O2S/c1-24(2,3)31-23(30)29-9-5-8-18(14-29)28-22-19-11-20(15-6-4-7-17(25)10-15)32-21(19)16(12-26)13-27-22/h4,6-7,10-11,13,18H,5,8-9,14H2,1-3H3,(H,27,28)/t18-/m0/s1

InChI Key

KPSCPLQTJGGFIJ-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=C(C3=C2C=C(S3)C4=CC(=CC=C4)Cl)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=C(C3=C2C=C(S3)C4=CC(=CC=C4)Cl)C#N

Origin of Product

United States

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